molecular formula C10H5BrN2 B13677100 5-Bromoisoquinoline-3-carbonitrile

5-Bromoisoquinoline-3-carbonitrile

Cat. No.: B13677100
M. Wt: 233.06 g/mol
InChI Key: KFEVBXDJZNHECN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinoline-3-carbonitrile typically involves the bromination of isoquinoline followed by the introduction of a cyano group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. The reaction is carried out at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various derivatives.

    Reduction Reactions: Reduction of the cyano group can lead to the formation of amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.

Major Products Formed

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Oxidation Products: Isoquinoline N-oxides and other oxidized derivatives.

    Reduction Products: Aminoisoquinolines and related compounds.

Scientific Research Applications

5-Bromoisoquinoline-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoisoquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The bromine and cyano groups can enhance binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoisoquinoline-3-carbonitrile is unique due to the presence of both bromine and cyano groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various research fields.

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

5-bromoisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10/h1-4,6H

InChI Key

KFEVBXDJZNHECN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(N=C2)C#N)C(=C1)Br

Origin of Product

United States

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